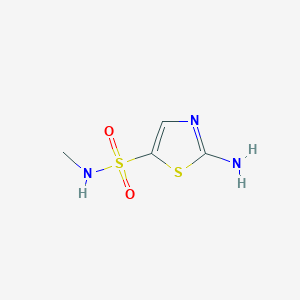

2-Amino-N-methylthiazole-5-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-methyl-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2S2/c1-6-11(8,9)3-2-7-4(5)10-3/h2,6H,1H3,(H2,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMFEJWZHIUPSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CN=C(S1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for 2 Amino N Methylthiazole 5 Sulfonamide

Core Synthetic Pathways

The synthesis of the 2-Amino-N-methylthiazole-5-sulfonamide core can be approached through several strategic pathways, including multistep sequences and one-pot procedures. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.

Multistep Synthesis Approaches (e.g., Sulfonylation followed by Alkylation)

A common and versatile method for the synthesis of 2-aminothiazole (B372263) derivatives involves a stepwise approach. excli.de This typically begins with the construction of the 2-aminothiazole ring, followed by the introduction of the sulfonamide group at the 5-position, and finally, N-alkylation of the sulfonamide.

The initial step often involves the direct sulfonation of a 2-aminothiazole precursor. The sulfonation of 4-substituted 2-aminothiazoles using chlorosulfonic acid has been shown to primarily yield 2-amino-5-thiazolesulfonic acids under mild conditions. nih.gov This sulfonic acid can then be converted to the corresponding sulfonyl chloride, a more reactive intermediate for the formation of the sulfonamide.

The subsequent step is the reaction of the 2-aminothiazole-5-sulfonyl chloride with methylamine (B109427) to form the N-methylsulfonamide group. This amination reaction is a standard procedure in organic synthesis.

Following the formation of the this compound core, further modification, such as alkylation of the 2-amino group, can be undertaken. A general two-step process for N-alkylation of similar 2-aminothiazole sulfonamides involves an initial sulfonylation of the 2-amino group, followed by alkylation. excli.de While this applies to the 2-amino position, the principles of N-alkylation can be adapted for other nitrogen atoms within the molecule, provided appropriate protecting group strategies are employed.

Table 1: Representative Multistep Synthesis Approach

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Sulfonation | 2-Aminothiazole, Chlorosulfonic acid | 2-Aminothiazole-5-sulfonic acid |

| 2 | Chlorination | 2-Aminothiazole-5-sulfonic acid, Thionyl chloride | 2-Aminothiazole-5-sulfonyl chloride |

| 3 | Amination | 2-Aminothiazole-5-sulfonyl chloride, Methylamine | This compound |

One-Pot Reaction Procedures for Thiazole (B1198619) Ring Formation

One-pot syntheses are highly valued for their efficiency, reducing the need for isolation and purification of intermediates. The Hantzsch thiazole synthesis is a classic and widely utilized one-pot reaction for the formation of the 2-aminothiazole ring. nih.govrsc.org This method involves the condensation of an α-haloketone with a thiourea (B124793) derivative. nih.gov

For the direct synthesis of this compound, this would necessitate the use of a precursor that already contains the N-methylsulfonamide moiety or a group that can be readily converted to it. While specific examples for this exact compound are not prevalent, the Hantzsch synthesis has been employed in a one-pot, three-component condensation of an α-bromoacetyl compound, thiourea, and substituted benzaldehydes to yield substituted thiazole derivatives. nih.gov This demonstrates the adaptability of the Hantzsch reaction for creating diverse thiazole structures in a single step.

Utilization of Key Precursors (e.g., 2-Aminothiazole, Substituted Thioureas)

The synthesis of this compound and its derivatives relies heavily on key starting materials. 2-Aminothiazole itself is a fundamental precursor, serving as the foundational heterocyclic core upon which the desired functional groups are installed. excli.de Its commercial availability and well-established reactivity make it a common starting point for multistep synthetic routes. excli.de

Substituted thioureas are also crucial precursors, particularly in the context of the Hantzsch synthesis. nih.gov By varying the substituents on the thiourea, a diverse range of 2-aminothiazole derivatives can be accessed. For the synthesis of the target compound, a thiourea derivative bearing a latent or protected N-methylsulfonamide group could potentially be employed in a Hantzsch reaction with an appropriate α-halocarbonyl compound. The reaction of α-haloketones with substituted thioureas is a cornerstone of 2-aminothiazole synthesis. nih.gov

Structural Modifications and Derivative Synthesis

Once the this compound core is synthesized, it can serve as a scaffold for further chemical modifications to explore structure-activity relationships.

N-Substitution of the Thiazole Amino Group

The primary amino group at the 2-position of the thiazole ring is a common site for derivatization. Alkylation and acylation reactions can be readily performed at this position. For instance, novel 2-aminothiazole derivatives have been synthesized through the reaction of 2-aminothiazole with chloroacetyl chloride, followed by condensation with substituted phenols.

A simplified synthetic approach involving sulfonylation of the 2-amino group followed by alkylation has also been reported to produce new 2-aminothiazole derivatives. nih.gov Although these examples describe modifications of the 2-amino group, they highlight the general reactivity of this position for introducing a variety of substituents.

Table 2: Examples of N-Substitution Reactions on the 2-Amino Group of Thiazoles

| Reaction Type | Reagents | Product Type |

| Acylation | Chloroacetyl chloride, K2CO3 | N-(thiazol-2-yl)acetamide derivative |

| Sulfonylation | Benzenesulfonyl chloride, Sodium acetate | N-(thiazol-2-yl)benzenesulfonamide |

| Alkylation (post-sulfonylation) | Alkyl halide | N-alkyl-N-(thiazol-2-yl)sulfonamide |

Incorporation of Diverse Chemical Moieties (e.g., Azo Dyes, Amantadine (B194251), Oxadiazoles)

The core structure of this compound serves as a versatile scaffold for the incorporation of various chemical moieties, leading to the synthesis of novel derivatives with unique properties.

Azo Dyes

A notable derivatization strategy involves the coupling of 2-aminothiazole derivatives with diazonium salts to form azo dyes. This process, known as diazo-coupling, is a well-established method for synthesizing vividly colored compounds. For instance, novel 2-amino-5-arylazothiazole disperse dyes have been synthesized by reacting 2-aminothiazole with different pyridone derivatives as coupling components. researchgate.net The reaction is typically carried out by adding a freshly prepared diazonium salt solution to a cold solution of the 2-aminothiazole derivative in the presence of sodium acetate. nih.gov The resulting azo dyes exhibit strong tinctorial strength and have applications in dyeing polyester (B1180765) fabrics. nih.gov The structures of these synthesized azo dyes are confirmed through various spectral techniques. researchgate.netnih.gov

Amantadine

Amantadine, a drug with a distinctive cage-like structure, has been incorporated into the 2-aminothiazole framework to create hybrid molecules. The synthesis of these derivatives typically involves clubbing amantadine with N-aryl amino thiazoles. rsc.org These synthetic strategies aim to combine the structural features of both molecules to explore new chemical spaces.

Oxadiazoles

The synthesis of derivatives incorporating the 1,3,4-oxadiazole (B1194373) ring system represents another significant chemical modification. These heterocyclic compounds can be prepared through various synthetic routes, often involving cyclization reactions. One common method is the iodine-mediated cyclization of semicarbazones. nih.gov Another approach involves the use of a ring-closing agent like phosphorus oxychloride (POCl₃) on precursor molecules. rdd.edu.iq The resulting 2-amino-5-substituted-1,3,4-oxadiazole derivatives are then characterized to confirm their structures. nih.gov

Exploration of Ring Formation and Metal Binding Modifications

Modifications to the 2-aminothiazole sulfonamide structure extend to the formation of new ring systems and the exploration of its metal-binding capabilities. The inherent reactivity of the 2-aminothiazole core makes it a suitable precursor for creating more complex heterocyclic structures. nih.gov

The nitrogen and sulfur atoms within the thiazole ring, along with the amino group, provide potential coordination sites for metal ions. This has led to investigations into the metal-binding properties of these compounds. uq.edu.au The coordination of 2-aminothiazole derivatives with various metal ions, including copper(II), cobalt(II), zinc(II), and manganese(II), has been studied. nih.gov These studies often reveal that the heterocyclic nitrogen atom is a primary binding site for metal centers. uq.edu.au The resulting metal complexes can exhibit distinct geometries and electronic properties, which are characterized using various spectroscopic and analytical techniques. nih.govacs.org

Synthesis of 2-Aminothiazole Sulfonamide Salts and Co-crystals

The ability of 2-aminothiazole derivatives to form salts and co-crystals is an area of interest for modifying the physicochemical properties of the parent compound. The formation of these multi-component crystalline solids involves non-covalent interactions, such as hydrogen bonding.

A series of molecular adducts have been prepared using 2-aminothiazole derivatives and various heterocyclic carboxylic acids. uq.edu.au These preparations typically result in proton transfer from the carboxylic acid to the thiazole derivative, forming a salt. uq.edu.auresearchgate.net The resulting crystalline structures often exhibit well-defined hydrogen-bonding patterns, with the carboxylate group interacting with the amine and heterocyclic nitrogen sites. researchgate.net These interactions can lead to the formation of extended hydrogen-bonded chains. researchgate.net

Advanced Characterization Techniques for Structural Elucidation

The definitive identification and structural confirmation of this compound and its derivatives rely on a suite of advanced analytical techniques. These methods provide detailed information about the molecular structure, connectivity, and composition of the synthesized compounds.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared Spectroscopy, UV/Visible Spectroscopy, Mass Spectrometry)

Spectroscopic methods are fundamental to the characterization of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are extensively used to elucidate the structure of 2-aminothiazole sulfonamide derivatives. nih.govnih.gov In ¹H NMR spectra, characteristic signals for the thiazole ring protons are typically observed as doublets. nih.gov The chemical shifts and coupling constants of these protons provide valuable information about the substitution pattern on the thiazole ring. Signals for protons on aromatic rings attached to the sulfonyl group also appear in distinct regions of the spectrum. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the presence of key functional groups within the molecule. For instance, the presence of N-H stretching vibrations from the amino and amide groups, as well as S=O stretching from the sulfonamide group, can be confirmed. rsc.org

UV/Visible Spectroscopy : This technique is particularly useful for characterizing derivatives containing chromophoric systems, such as azo dyes. nih.gov The absorption maxima (λmax) in the UV-Vis spectrum provide information about the electronic transitions within the molecule and are indicative of the color of the compound.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to study their fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule. nih.govexcli.de

X-ray Diffraction Analysis for Crystalline Structures

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been used to definitively confirm the molecular structure of 2-aminothiazole derivatives and their co-crystals. uq.edu.au For derivatives that form suitable crystals, X-ray diffraction provides unambiguous evidence of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.net Powder X-ray diffraction (PXRD) is also utilized to characterize polycrystalline materials and can provide information about the crystalline phases present. uq.edu.auresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized compound. nih.gov This method determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a sample. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula to verify the purity and composition of the compound.

Molecular Mechanisms of Biological Activity and Enzyme Inhibition

Enzyme Inhibitory Profiles

Derivatives of 2-aminothiazole (B372263) sulfonamide have been investigated for their inhibitory effects against a range of enzymes, demonstrating a broad spectrum of activity.

Urease Inhibition (e.g., Jack Bean and Bacillus Pasteurii Urease)

Urease, a nickel-containing metalloenzyme, is vital for the survival of certain pathogenic bacteria, such as Helicobacter pylori, by catalyzing the hydrolysis of urea. nih.gov The inhibition of this enzyme is a key strategy in combating such pathogens. nih.gov Studies on a series of 2-aminothiazole sulfonamide derivatives have shown strong, dose-dependent inhibitory activity against both Jack bean and Bacillus pasteurii urease. nih.gov Certain synthesized derivatives demonstrated potent inhibition with IC₅₀ values ranging from 14.06 to 20.21 μM/mL, indicating significant potential as urease inhibitors. nih.gov The inhibitory mechanism of such compounds often involves interaction with the nickel ions in the enzyme's active site. nih.govresearchgate.net

Table 1: Urease Inhibitory Activity of Selected 2-Aminothiazole Sulfonamide Derivatives nih.gov

| Compound ID | Jack Bean Urease IC₅₀ (μM/mL) | Bacillus Pasteurii Urease IC₅₀ (μM/mL) |

| 36 | 14.06 ± 0.05 | 15.11 ± 0.06 |

| 22 | 15.89 ± 0.06 | 16.23 ± 0.07 |

| 34 | 18.34 ± 0.07 | 19.56 ± 0.08 |

| 35 | 19.87 ± 0.08 | 20.21 ± 0.09 |

| Thiourea (B124793) (Standard) | 21.25 ± 0.15 | 22.34 ± 0.16 |

Glycosidase Inhibition (e.g., α-Glucosidase, α-Amylase)

α-Glucosidase and α-amylase are key enzymes in carbohydrate metabolism. Their inhibition can delay carbohydrate digestion and glucose absorption, which is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.govnih.gov Research has identified several 2-aminothiazole sulfonamide derivatives that exhibit potent inhibitory effects against both α-glucosidase and α-amylase. nih.gov The most active compounds in one study displayed IC₅₀ values between 20.34 and 37.20 μM/mL. nih.gov This suggests that the thiazole (B1198619) sulfonamide scaffold is a promising framework for developing agents to control blood glucose levels.

Table 2: Glycosidase Inhibitory Activity of Selected 2-Aminothiazole Sulfonamide Derivatives nih.gov

| Compound ID | α-Glucosidase IC₅₀ (μM/mL) | α-Amylase IC₅₀ (μM/mL) |

| 20 | 20.34 ± 0.09 | 21.45 ± 0.10 |

| 26 | 22.18 ± 0.10 | 23.29 ± 0.11 |

| 21 | 25.76 ± 0.12 | 26.87 ± 0.13 |

| 29 | 28.91 ± 0.14 | 29.12 ± 0.15 |

| 30 | 31.43 ± 0.15 | 32.54 ± 0.16 |

| 31 | 34.67 ± 0.16 | 35.78 ± 0.17 |

| 32 | 36.09 ± 0.17 | 37.20 ± 0.18 |

| Acarbose (Standard) | 38.22 ± 0.12 | 40.15 ± 0.19 |

Aminoacyl-tRNA Synthetase (aaRS) Inhibition (e.g., Bacterial Leucyl-tRNA Synthetase)

Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that play a central role in protein biosynthesis by attaching the correct amino acid to its corresponding tRNA. mdpi.comnih.gov Inhibiting these enzymes terminates protein synthesis, making them attractive targets for developing new antimicrobial agents. researchgate.netrsc.org There are significant structural differences between prokaryotic and eukaryotic aaRS enzymes, which allows for the development of selective inhibitors. researchgate.netnih.gov Leucyl-tRNA synthetase (LeuRS) is one of the well-studied aaRS targets. nih.gov While research into specific 2-aminothiazole sulfonamides as aaRS inhibitors is an emerging area, the broader class of sulfonamide derivatives has been explored for this purpose. mdpi.com

Cyclooxygenase (COX-1) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are responsible for the formation of prostaglandins, which mediate inflammation, pain, and fever. youtube.com The two main isoforms are COX-1 and COX-2. nih.gov COX-1 is constitutively expressed and plays a role in protecting the stomach lining and promoting platelet aggregation. youtube.com While many nonsteroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both enzymes, selective COX-1 inhibitors are a subject of research. nih.gov Thiazole derivatives have been noted in the development of anti-inflammatory agents, and some studies have investigated thiazole-based compounds as effective COX-1 inhibitors. researchgate.net

Antioxidant Activity Investigations

Antioxidant compounds are crucial for mitigating the damaging effects of free radicals in the body. The 2-aminothiazole scaffold is a recognized pharmacophore that contributes to the antioxidant properties of various synthetic compounds. excli.de Studies on 2-aminothiazole sulfonamide derivatives have confirmed their potential as antioxidants. excli.de Using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method, researchers have quantified this activity. nih.gov Certain derivatives have demonstrated potent scavenging ability, with IC₅₀ values reported in the range of 34.4–39.2 μM/mL. nih.gov Another study highlighted a specific derivative as a promising antioxidant with a DPPH scavenging activity of 90.09%. excli.deexcli.de

Table 3: DPPH Radical Scavenging Activity of Selected 2-Aminothiazole Sulfonamide Derivatives nih.gov

| Compound ID | DPPH Scavenging IC₅₀ (μM/mL) |

| 33 | 34.4 ± 0.16 |

| 26 | 36.7 ± 0.17 |

| 27 | 39.2 ± 0.18 |

| Ascorbic Acid (Standard) | 42.5 ± 0.20 |

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging

The DPPH assay is a standard method for evaluating the ability of a compound to act as a free radical scavenger by donating a hydrogen atom or an electron. excli.de While specific data for 2-Amino-N-methylthiazole-5-sulfonamide is not detailed in the reviewed literature, studies on structurally similar 2-aminothiazole sulfonamide derivatives provide significant insight into the potential of this chemical class.

In one study, a series of twelve 2-aminothiazole sulfonamide derivatives were synthesized and evaluated for their antioxidant capabilities. excli.deexcli.de One of the most promising compounds in this series demonstrated potent DPPH radical scavenging activity, achieving 90.09% inhibition in the assay. excli.deexcli.de Another investigation into different 2-aminothiazole variants found that certain derivatives exhibited potent scavenging with IC₅₀ values (the concentration required to scavenge 50% of DPPH radicals) between 34.4 and 39.2 μM/mL. nih.gov The thiazole ring, being rich in electrons, is proposed to enhance antioxidant activity by increasing the molecule's electron-donating capacity to stabilize the DPPH radical. mdpi.com

Table 1: DPPH Radical Scavenging Activity of Selected 2-Aminothiazole Derivatives

| Compound Type | Activity Measurement | Result | Source |

|---|---|---|---|

| 2-Aminothiazole Sulfonamide Derivative | Percent Inhibition | 90.09% | excli.deexcli.de |

Superoxide (B77818) Dismutase (SOD)-Mimic Activity

Superoxide dismutase (SOD) is a primary endogenous antioxidant enzyme that catalyzes the dismutation of the superoxide anion radical (O₂⁻) into molecular oxygen and hydrogen peroxide. nih.govresearchgate.net Compounds that can mimic this function are of significant therapeutic interest.

Research has shown that 2-aminothiazole sulfonamide derivatives possess notable SOD-mimic capabilities. excli.deexcli.de In a study evaluating a series of these compounds, the most active derivative displayed an exceptional SOD-mimic activity of 99.02%. excli.deexcli.deexcli.de Another study on 2-amino-5-methylthiazole (B129938) derivatives found them to be moderate to weak superoxide radical scavengers, with IC₅₀ values ranging from 17.2 to 48.6 μg/mL. nih.gov This activity indicates that the thiazole sulfonamide scaffold can effectively help in neutralizing the harmful superoxide anion radical. nih.gov

Table 2: SOD-Mimic and Superoxide Scavenging Activity of 2-Aminothiazole Derivatives

| Compound Type | Activity Measurement | Result | Source |

|---|---|---|---|

| 2-Aminothiazole Sulfonamide Derivative | Percent SOD-Mimic Activity | 99.02% | excli.deexcli.deexcli.de |

Hydroxyl and Nitric Oxide Radical Scavenging

Beyond DPPH and superoxide, other radicals like hydroxyl (•OH) and nitric oxide (NO•) are implicated in inflammation and various pathological conditions. nih.gov The ability to scavenge these species is another important facet of antioxidant activity. Studies on 2-amino-5-methylthiazole derivatives, which are structurally related to this compound, have demonstrated moderate to good nitric oxide scavenging activity. nih.gov In these studies, specific derivatives showed significant potential in reducing the amount of nitrite (B80452) generated from the decomposition of sodium nitroprusside, a source of nitric oxide in vitro. nih.gov The evaluation of hydroxyl radical scavenging is also a standard component of antioxidant activity studies for this class of compounds. nih.gov

General Biological Interactions

The therapeutic potential of aminothiazole derivatives stems from their interactions with a wide array of biological targets, including enzymes and proteins, which allows them to modulate various cellular functions.

Modulatory Effects on Cellular Processes through Enzyme and Protein Interactions

The 2-aminothiazole sulfonamide structure is a privileged scaffold in drug discovery, capable of interacting with biological targets through mechanisms like hydrogen bonding (via amino and sulfonamide groups) and π-stacking (via the thiazole ring). smolecule.com This allows for a range of modulatory effects on cellular processes.

Enzyme Inhibition : Derivatives of 2-aminothiazole have shown potent, dose-dependent inhibitory effects against several key enzymes. These include urease, α-glucosidase, and α-amylase. nih.gov Furthermore, some derivatives are known to be potent inhibitors of carbonic anhydrase and various kinases, such as Src family kinases. smolecule.comnih.gov This inhibitory action can disrupt pathological cellular signaling and metabolic processes.

Modulation of Cellular Pathways : Thiazole sulfonamides have been observed to influence crucial cellular regulatory proteins. nih.gov For instance, they can activate SIRT1, a protein involved in cellular stress resistance and longevity pathways. nih.gov This activation can help protect against neurotoxin-induced cellular damage. nih.gov By reducing intracellular hydrogen peroxide, these compounds also play a role in preventing mitochondrial dysfunction. nih.gov

Broad-Spectrum Bioactivities of Aminothiazole Derivatives (e.g., Antimicrobial, Anti-inflammatory, Antiviral, Anticancer)

The 2-aminothiazole core is a versatile structural unit found in numerous compounds with a wide range of pharmacological applications. nih.govnih.govmdpi.com This scaffold is integral to many bioactive agents, demonstrating the diverse therapeutic potential of this chemical family. excli.denih.gov

Antimicrobial Activity : Many 2-aminothiazole derivatives exhibit significant antibacterial and antifungal properties. smolecule.comnih.govmdpi.com Studies have demonstrated their effectiveness against bacteria such as Escherichia coli and Bacillus subtilis. mdpi.comnih.gov However, it is noteworthy that in some studies, specific 2-aminothiazole sulfonamides with strong antioxidant properties did not show antimicrobial activity, indicating that bioactivity can be highly dependent on the specific substitutions on the core structure. excli.de

Anti-inflammatory Activity : The aminothiazole scaffold is a known feature in compounds with anti-inflammatory properties. nih.govmdpi.com

Antiviral Activity : Antiviral effects are another hallmark of this class of compounds. nih.govmdpi.com Research on novel aminothiazole derivatives has identified compounds with significant antiviral activity against influenza A strains, comparable to existing antiviral drugs. mdpi.comnih.govresearchgate.net

Anticancer Activity : The anticancer and anti-proliferative effects of aminothiazole derivatives are well-documented. smolecule.comnih.govmdpi.commdpi.com These compounds have demonstrated cytotoxicity against a wide range of human cancer cell lines, including leukemia, lung, and ovarian cancer cells. smolecule.comnih.gov Their mechanism can involve inhibiting cell proliferation by inducing cell cycle arrest and apoptosis. nih.gov

Computational Studies and in Silico Drug Design

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein. These studies are crucial for understanding the binding thermodynamics and the specific molecular interactions that stabilize the ligand-protein complex.

Studies on a series of 2-aminothiazole (B372263) sulfonamide derivatives have demonstrated strong binding affinities for various biological targets. nih.gov Docking analyses have reported binding energies ranging from -5.75 to -7.63 kcal/mol, indicating stable complex formation. nih.gov For instance, a novel thiazole-sulfonamide hybrid showed a binding affinity of -8.1 kcal/mol against carbonic anhydrase IX. nih.gov

| Compound Class | Target | Reported Binding Affinity (kcal/mol) |

|---|---|---|

| 2-Aminothiazole Sulfonamide Derivatives | Various (Urease, α-glucosidase) | -5.75 to -7.63 |

| Thiazole-Sulfonamide Hybrid | Carbonic Anhydrase IX | -8.1 |

Computational docking serves as a method to validate and rationalize experimentally observed biological activities. The strong correlation between calculated binding affinities and measured inhibitory concentrations (IC₅₀ values) helps to confirm the proposed binding modes. nih.gov Docking studies have successfully validated the ligand-protein interactions for this class of compounds, thereby helping to assess structure-activity relationships (SAR). nih.gov

For example, the introduction of specific substituents can lead to new hydrogen bonds, enhancing binding affinity and, consequently, biological activity. nih.gov The stability of the 5-aminothiazole scaffold has allowed for the exploration of wide substitution patterns, revealing how different functional groups modulate interactions with protein targets. nih.gov By comparing the binding modes of a series of analogs, researchers can elucidate the key structural features responsible for potent activity, providing a rational basis for the design of new, more effective molecules. nih.gov

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a deeper understanding of the intrinsic electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For derivatives of 2-aminothiazole, DFT calculations using the B3LYP hybrid functional have been employed to study their geometry and predict material properties. nih.govnih.gov In these studies, semi-core pseudopotentials (dspp) were used with double numerical basis sets plus polarization functional (DNP), a combination known for its accuracy in modeling molecular systems. nih.govnih.gov Such calculations are essential for optimizing the molecular geometry before performing more complex simulations like molecular docking. nih.gov

Frontier Molecular Orbital (FMO) theory is used to explain chemical reactivity and kinetic stability based on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap generally implies higher chemical reactivity. irjweb.comnih.gov

For 2-aminothiazole sulfonamide derivatives, FMO analysis has revealed how different substituents affect electronic properties. nih.gov One parent compound (compound 22) was found to have a HOMO-LUMO energy gap of 5.805 eV. nih.gov The introduction of bromo and fluoro groups slightly increased this gap to 6.089 eV and 6.078 eV, respectively, suggesting a minor decrease in reactivity. nih.gov Conversely, the addition of electron-withdrawing nitro groups dramatically reduced the energy gap to as low as 0.384 eV, indicating a significant increase in chemical reactivity. nih.gov These calculations also show distinct electronic density distributions depending on the substituents, which influences how the molecules interact with their biological targets. nih.gov

| Compound/Derivative | Substitution | HOMO-LUMO Energy Gap (eV) |

|---|---|---|

| Compound 22 | Unsubstituted Phenyl | 5.805 |

| Compound 21 | Bromo substitution | 6.089 |

| Compound 24 | Fluoro substitution | 6.078 |

| Compound 25 | Nitro substitution | 0.384 |

| Compound 32 | Nitro substitution | 1.187 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. excli.de These models are valuable for predicting the activity of novel compounds before their synthesis.

The insights gained from such QSAR models provide a rational guide for the structural modification of the lead compounds. excli.de By understanding which properties are most influential, chemists can design new derivatives with potentially enhanced biological activity, streamlining the drug discovery process. nih.govexcli.de

Development of Predictive Models for Biological Activity

Predictive models are crucial for understanding the relationship between the chemical structure of 2-aminothiazole sulfonamide derivatives and their biological effects. One key approach involves the development of QSAR models. In a study focused on the antioxidant properties of these compounds, researchers successfully constructed two QSAR models to predict activity based on DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and SOD (superoxide dismutase) mimic assays. researchgate.netnih.gov

These models were developed using multiple linear regression (MLR) and demonstrated good predictive performance. researchgate.net The analysis revealed several key molecular properties, or descriptors, that are critical in influencing the antioxidant activities of these compounds. researchgate.netnih.gov Identifying these descriptors is fundamental to understanding the mechanism of action and for designing more potent molecules.

| Descriptor | Influence on Biological Activity |

|---|---|

| Mass | The overall size and weight of the molecule can affect its interaction with biological targets. |

| Polarizability | Reflects how easily the electron cloud of the molecule can be distorted, which influences non-covalent interactions. |

| Electronegativity | The tendency of an atom to attract a bonding pair of electrons, affecting charge distribution and interaction capabilities. |

| Presence of C-F bond | The inclusion of fluorine can alter metabolic stability, lipophilicity, and binding affinity. |

| Van der Waals Volume | The volume occupied by the molecule, which is critical for fitting into the active site of a target protein. |

| Structural Symmetry | The symmetry of the molecule can influence its binding entropy and specificity. |

Guidance for De Novo Design of Novel Derivatives

The insights gained from predictive QSAR models serve as a direct guide for the rational, or de novo, design of new derivatives. The primary goal is to modify the parent structure in ways that are predicted to enhance efficacy or improve pharmacokinetic properties.

Based on the findings from the antioxidant QSAR models, a new set of 112 structurally modified 2-aminothiazole sulfonamide compounds were designed. researchgate.net The biological activities for these new derivatives were then predicted using the established models, with the results indicating that a majority of the newly designed compounds would likely exhibit better antioxidant activities than their parent compounds. researchgate.netnih.gov This iterative process of prediction, design, and synthesis accelerates the discovery of lead compounds. Furthermore, computational techniques such as molecular docking are used to validate the interactions between the designed ligands and their protein targets, helping to refine structure-activity relationships and confirm the drug-like properties of novel derivatives. nih.gov

In Silico Pharmacokinetic Predictions (ADMET)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are vital for early-stage drug development, allowing for the screening of compounds with potentially favorable pharmacokinetic profiles. For 2-aminothiazole sulfonamide and its derivatives, these predictions provide a comprehensive overview of their likely behavior in the body.

Prediction of Gastrointestinal Absorption

The ability of a drug to be absorbed from the gastrointestinal (GI) tract is a prerequisite for oral bioavailability. Computational predictions for derivatives of 2-aminothiazole sulfonamide consistently indicate high gastrointestinal absorption. nih.gov This is supported by studies on structurally related compounds, such as 2-aminothiazol-4(5H)-one derivatives, which were predicted to have an excellent probability of intestinal absorption, with values ranging from 90.77% to 95.75%. mdpi.com These predictions are often based on Caco-2 cell permeability models, where a high permeability is a strong indicator of good human intestinal absorption. mdpi.com

Prediction of Blood-Brain Barrier Permeability

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS). nih.gov Whether a drug needs to cross this barrier depends on its therapeutic target. preste.ai For 2-aminothiazole sulfonamide derivatives, in silico models predict that they are generally non-permeable to the BBB. nih.gov This characteristic is advantageous for drugs intended for peripheral targets, as it minimizes the risk of potential CNS side effects.

Prediction of Skin Permeation

Transdermal delivery is a valuable route of administration for certain drugs. In silico models offer an alternative to physical testing for assessing a compound's ability to permeate the skin. biorxiv.orgnih.gov Predictions for 2-aminothiazole sulfonamide derivatives suggest they possess optimal skin permeation properties. nih.gov A study reported predicted skin permeability coefficients (Log Kp) between -5.83 and -6.54 cm/s, indicating a favorable profile for potential topical or transdermal applications. nih.gov

Prediction of Cytochrome P450 (CYP) Enzyme Inhibition Potential

Cytochrome P450 enzymes are a family of proteins crucial for the metabolism of most drugs. Inhibition of these enzymes can lead to significant drug-drug interactions. researchgate.net ADMET predictions for 2-aminothiazole sulfonamide derivatives have indicated a significant potential for the inhibition of CYP enzymes. nih.gov However, this property can be highly dependent on the specific chemical structure. For instance, a separate study on related 2-aminothiazol-4(5H)-one derivatives found that none of the tested compounds were inhibitors of the major isoenzyme CYP3A4, suggesting that they would be less likely to alter the metabolism of other drugs. mdpi.com This highlights the importance of evaluating each new derivative for its specific CYP inhibition profile.

| ADMET Parameter | Predicted Outcome | Source |

|---|---|---|

| Gastrointestinal Absorption | High | nih.govmdpi.com |

| Blood-Brain Barrier Permeability | Non-permeable | nih.gov |

| Skin Permeation (Log Kp) | Optimal (-5.83 to -6.54 cm/s) | nih.gov |

| CYP Enzyme Inhibition | Significant potential, but derivative-dependent | nih.govmdpi.com |

Structure Activity Relationship Sar and Molecular Design Principles

Identification of Structural Determinants for Potency and Selectivity

The biological activity of 2-aminothiazole (B372263) derivatives is highly dependent on the nature and position of various substituents on the thiazole (B1198619) ring. Research across different therapeutic areas, such as antitubercular and anticancer agents, has identified key structural features that govern potency and selectivity.

For a series of 2-aminothiazoles developed as antitubercular agents, SAR studies revealed that the molecule can be divided into three critical parts: the central aminothiazole core, a substituent at the C-4 position, and a substituent at the N-2 position. nih.gov These studies demonstrated that the central thiazole moiety and a 2-pyridyl group at the C-4 position are largely intolerant to modification, suggesting they are essential for binding to the biological target in Mycobacterium tuberculosis. nih.govnih.govresearchgate.net Any replacement of the 2-pyridyl moiety at C-4 resulted in a significant loss of activity. plos.org

In contrast, the N-2 position of the aminothiazole exhibits remarkable flexibility, allowing for the introduction of a wide variety of substituents to modulate potency. nih.govnih.gov This tolerance makes the N-2 position the primary site for modification in optimization efforts. nih.gov Similarly, in the context of anticancer activity, substitutions at the C-4 and C-5 positions of the thiazole core have been shown to significantly impact cytotoxicity. For instance, the incorporation of a methyl group at either the C-4 or C-5 position can decrease potency, whereas replacing a methyl group with a bromine atom at the C-5 position can lead to compounds with micromolar efficacy. nih.gov Furthermore, for certain anticancer applications, a 4,6-dimethylpyrimidine (B31164) moiety attached to the core structure was found to be important for binding to a specific "selectivity pocket" in the target enzyme. nih.gov

Role of Substituents and Their Electronic Effects on Bioactivity

The electronic properties of substituents attached to the 2-aminothiazole-5-sulfonamide (B1358159) scaffold play a pivotal role in determining the molecule's bioactivity. The interplay of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence target interaction, cell permeability, and metabolic stability.

Studies on antimicrobial derivatives have shown that compounds featuring EWGs like nitro and fluoro groups at the para position of a phenyl ring attached to the thiazole nucleus exhibit very good activity. mdpi.com This suggests that reducing electron density in certain parts of the molecule can enhance its inhibitory effects. mdpi.com This is further supported by Frontier Molecular Orbital (FMO) analysis of some derivatives, where the introduction of nitro groups was found to significantly reduce the HOMO-LUMO energy gap compared to bromo or fluoro substitutions. nih.gov A smaller energy gap often correlates with higher chemical reactivity and can influence the molecule's interaction with biological targets. nih.gov

Conversely, in the development of some anticancer agents, the introduction of an electron-donating methoxy (B1213986) group was found to improve cytotoxicity compared to an electron-withdrawing nitro group. nih.gov The electronic impact of substituents on the benzene (B151609) ring of 2-arylamido derivatives was not found to be a major determinant of antiproliferative activity in another study, indicating that steric and hydrophobic factors can sometimes be more critical than electronic effects alone. nih.gov The presence of halogen derivatives, such as 3,4-dichlorophenyl or 3-chloro-4-fluorophenyl groups, on thiazolyl-thiourea derivatives has been shown to confer promising efficacy against staphylococcal species. mdpi.com

Design Principles for Optimizing Biological Activity and Pharmacological Profiles

The optimization of 2-aminothiazole-5-sulfonamide analogs into viable drug candidates relies on a combination of traditional medicinal chemistry strategies and modern computational tools. Key design principles focus on enhancing target potency and selectivity while simultaneously improving drug-like properties.

A primary strategy involves the use of computer-aided drug design, particularly Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govexcli.de QSAR models are constructed to reveal the relationship between the chemical structures of a series of compounds and their biological activities. excli.de For antioxidant 2-aminothiazole sulfonamide derivatives, QSAR models have identified key molecular properties influencing activity, such as mass, polarizability, electronegativity, the presence of a C-F bond, and van der Waals volume. nih.gov These models can then be used to guide the rational design of new derivatives with predicted, enhanced activities before their synthesis. nih.govexcli.de

Beyond potency, optimizing pharmacological profiles is essential. For a series of 2-aminothiazole derivatives, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions were used to guide the design. nih.gov The goal was to develop compounds with high gastrointestinal absorption and an inability to permeate the blood-brain barrier, which is desirable for targets outside the central nervous system. nih.gov Furthermore, structural modifications such as the alkylation of the sulfonamide group can be employed to improve potency, bioavailability, and duration of action. nih.gov

Strategic Development of Novel Analogs with Enhanced Efficacy

The strategic development of new analogs often begins with a "hit" compound, identified through high-throughput screening (HTS), which is then systematically modified to improve its efficacy. This process is well-illustrated by the development of a potent series of 2-aminothiazoles against Mycobacterium tuberculosis.

The initial HTS scaffold was systematically optimized by exploring substitutions at the flexible N-2 position while keeping the essential C-4 (2-pyridyl) and central thiazole moieties constant. nih.govnih.gov By introducing a variety of substituted benzoyl groups at the N-2 position, researchers were able to improve the antitubercular activity of the initial hit by more than 128-fold. nih.govnih.gov This effort led to the identification of N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine as a highly promising analog with a minimum inhibitory concentration (MIC) of 0.024 μM. nih.govnih.gov

Another strategic approach involves synthesizing derivatives to act as specific enzyme inhibitors. A simplified synthetic method involving sulfonylation followed by amino group alkylation produced a new series of 2-aminothiazole derivatives. nih.gov These novel analogs were evaluated for their inhibitory effects on various enzymes, leading to the discovery of potent inhibitors of urease, α-glucosidase, and α-amylase. nih.govnih.gov For example, specific compounds showed strong, dose-dependent inhibition of urease with IC₅₀ values as low as 14.06 μM/mL. nih.govnih.gov This targeted approach allows for the development of compounds with specific mechanisms of action for defined therapeutic applications. nih.gov

Data Tables

Table 1: Structure-Activity Relationship (SAR) of N-2 Substituted 4-(2-pyridinyl)-1,3-thiazol-2-amines Against M. tuberculosis

| Compound | N-2 Substituent | MIC (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Hit Compound | 4-fluorophenyl | 3.1 | >32 |

| 21 | propanoyl | 12.5 - 25 | - |

| 24 | hexanoyl | 3.1 - 6.3 | - |

| 55 | 3-chlorobenzoyl | 0.024 | ~300 |

| - | benzoyl | 0.78 | >128 |

| - | 4-chlorobenzoyl | 0.1 | >1000 |

| - | 3,4-dichlorobenzoyl | 0.1 | >1000 |

Data sourced from multiple studies. nih.govplos.org MIC is the Minimum Inhibitory Concentration required to inhibit the growth of M. tuberculosis. The Selectivity Index is the ratio of toxicity to eukaryotic cells versus activity against M. tuberculosis.

Table 2: Enzyme Inhibitory Activity of Selected 2-Aminothiazole Sulfonamide Derivatives

| Compound ID | Target Enzyme | Inhibitory Activity (IC₅₀ in μM/mL) |

|---|---|---|

| 36 | Urease | 14.06 |

| 22 | Urease | 15.21 |

| 34 | Urease | 18.11 |

| 35 | Urease | 20.21 |

| 20 | α-glucosidase | 20.34 |

| 26 | α-glucosidase | 22.11 |

| 21 | α-glucosidase | 23.40 |

IC₅₀ is the half maximal inhibitory concentration. Data represents potent inhibitors identified in a study of 21 synthesized variants. nih.gov

Future Research Directions and Therapeutic Potential

Elucidation of Comprehensive Molecular Mechanisms for Broad-Spectrum Activities

The diverse biological activities reported for 2-aminothiazole (B372263) derivatives suggest that they may interact with multiple molecular targets. mdpi.com Future research should prioritize a comprehensive elucidation of the molecular mechanisms underlying the broad-spectrum effects of 2-Amino-N-methylthiazole-5-sulfonamide. The 2-aminothiazole core is a versatile pharmacophore found in numerous approved drugs, while the sulfonamide group is known to enhance solubility and target interactions. smolecule.com Understanding how the N-methyl modification influences the electronic and steric properties of the molecule is crucial for explaining its specific bioactivities.

Advanced methodologies such as proteomics, transcriptomics, and metabolomics could be employed to map the cellular pathways modulated by the compound. Identifying its protein binding partners and downstream signaling effects will be essential to move beyond phenotypic screening and understand its precise mechanism of action. This knowledge will be fundamental for its development as a therapeutic agent and for explaining its observed activities, which in related compounds range from antioxidant to anticancer effects. excli.denih.gov

Exploration of Targeted Therapeutic Applications Based on Enzyme Specificity

A significant body of research has established that 2-aminothiazole sulfonamides can act as potent enzyme inhibitors. smolecule.com Studies on various derivatives have demonstrated inhibitory activity against several key enzymes, highlighting the therapeutic potential of this chemical class. nih.gov For instance, certain analogs have shown significant inhibition of urease, α-glucosidase, and α-amylase, enzymes implicated in metabolic and infectious diseases. nih.govnih.gov

Future investigations should focus on screening this compound against a diverse panel of enzymes to identify specific, high-affinity targets. This could uncover novel therapeutic applications. For example, given that some derivatives exhibit antiproliferative effects, exploring its potential as an inhibitor of kinases or histone deacetylases (HDACs), which are crucial in cancer progression, would be a logical next step. nih.govrsc.org Identifying a specific enzyme target would enable the development of highly selective therapies with potentially fewer off-target effects.

Table 1: Enzyme Inhibitory Activity of Selected 2-Aminothiazole Sulfonamide Derivatives

| Compound Derivative | Target Enzyme | IC50 Value (μM/mL) |

|---|---|---|

| Compound 36 | Jack Bean Urease | 14.06 |

| Compound 22 | Jack Bean Urease | 15.11 |

| Compound 34 | Bacillus Pasteurii Urease | 18.10 |

| Compound 35 | Bacillus Pasteurii Urease | 20.21 |

| Compound 20 | α-Glucosidase | 20.34 |

| Compound 26 | α-Glucosidase | 22.10 |

| Compound 21 | α-Amylase | 25.10 |

| Compound 29 | α-Amylase | 28.14 |

Data sourced from a study on newly synthesized 2-aminothiazole derivatives. nih.govnih.gov

Development of Advanced Computational Models for Predictive Design

In silico methods are increasingly integral to modern drug discovery. excli.de For the 2-aminothiazole sulfonamide class, computational studies have already been employed to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and to perform molecular docking simulations to understand ligand-protein interactions. nih.govnih.gov These studies have provided valuable insights into the drug-like potential of these compounds, predicting factors like gastrointestinal absorption and blood-brain barrier permeability. nih.gov

The next frontier is the development of more advanced and predictive computational models. Machine learning and artificial intelligence (AI) algorithms can be trained on existing experimental data to create robust Quantitative Structure-Activity Relationship (QSAR) models. excli.de These models could predict the biological activity of novel, unsynthesized derivatives of this compound with high accuracy. Such predictive power would allow researchers to prioritize the synthesis of candidates with the highest potential for desired therapeutic effects and optimal pharmacokinetic profiles, thereby streamlining the design process. excli.de

Table 2: Predicted Computational Properties of Selected 2-Aminothiazole Derivatives

| Compound Derivative | Binding Energy (kcal/mol) | HOMO-LUMO Gap (eV) | QED Score |

|---|---|---|---|

| Compound 21 | -7.63 | 6.089 | N/A |

| Compound 22 | -7.55 | 5.805 | 0.719 |

| Compound 24 | -7.15 | 6.078 | 0.707 |

| Compound 25 | -6.98 | 0.384 | N/A |

| Compound 32 | -5.75 | 1.187 | N/A |

| Compound 38 | N/A | N/A | 0.860 |

Data from in silico ADMET and FMO analysis of 2-aminothiazole analogs. nih.govnih.gov

Integration of Synthetic and Computational Approaches for Drug Discovery

The synergy between chemical synthesis and computational design is a powerful strategy for accelerating drug discovery. excli.de Current research on 2-aminothiazole sulfonamides already demonstrates the value of combining these disciplines. nih.govexcli.de A simplified synthetic pathway involving the sulfonylation of 2-aminothiazole followed by alkylation of the amino group has proven effective for producing a variety of derivatives. nih.gov

Future efforts should focus on creating a tightly integrated, iterative cycle between predictive modeling and laboratory synthesis. Advanced computational models, as described in the previous section, can guide the rational design of new this compound analogs. These prioritized compounds can then be synthesized and subjected to in vitro and in vivo testing. The resulting experimental data would then be fed back into the computational models to refine their predictive accuracy. This closed-loop approach enhances the efficiency of the drug discovery pipeline, reducing the time and cost associated with identifying lead compounds with high therapeutic potential. excli.de

Potential for Applications Beyond Traditional Medicinal Chemistry

The versatility of the 2-aminothiazole sulfonamide scaffold extends beyond human therapeutics. smolecule.com Future research should explore the potential of this compound in other scientific and industrial fields, such as chemical biology and material science.

In chemical biology , the compound could be developed into a molecular probe. smolecule.com By attaching a fluorescent tag or a reactive group, it could be used to identify and study the function of its biological targets within living cells, providing valuable insights into cellular processes.

In material science , the heterocyclic and aromatic nature of the compound suggests it could be used as a building block for novel functional materials. smolecule.com Its unique electronic and optical properties could be harnessed in the development of new polymers or organic electronic devices. Furthermore, its established biological activity could be leveraged in agrochemicals , where it might serve as a lead structure for the development of new pesticides or fungicides to protect crops. smolecule.comchemimpex.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-N-methylthiazole-5-sulfonamide, and how can reaction parameters be systematically optimized?

- Methodology : Utilize a two-step heterocyclization strategy, as demonstrated for analogous thiadiazole sulfonamides. First, synthesize the thiazole core via cyclization of acylated thiosemicarbazides with carbon disulfide. Second, introduce sulfonamide groups via alkylation or nucleophilic substitution. Key parameters include:

- Temperature control (160–180°C for cyclization) .

- Solvent selection (polar aprotic solvents like DMF for sulfonylation) .

- Catalytic optimization (e.g., triethylamine for deprotonation) .

- Data Table :

| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Cyclization | CS₂, KOH/EtOH, 170°C | 60–75% | ≥95% |

| Sulfonylation | Methylamine, DMF, 80°C | 50–65% | ≥90% |

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Analytical Workflow :

- Purity : Use reverse-phase HPLC with a C18 column (e.g., Purospher STAR RP-18) and mobile phase gradients (acetonitrile/water + 0.1% TFA). Retention time comparison against certified reference materials (CRMs) is critical .

- Structural Confirmation : Combine ¹H/¹³C NMR (δ 7.8–8.2 ppm for aromatic protons, δ 3.1 ppm for methylamino groups) and IR spectroscopy (N–H stretch at ~3300 cm⁻¹, S=O at ~1350 cm⁻¹) .

Q. What solubility and stability profiles should be considered during experimental design?

- Solubility : The compound is sparingly soluble in water but dissolves in polar solvents (e.g., methanol, DMSO). Pre-formulation studies recommend 10% DMSO/water mixtures for biological assays .

- Stability : Degradation occurs under strong acidic/basic conditions (pH <3 or >10). Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

- Approach : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with target enzymes (e.g., carbonic anhydrase IX for anticancer activity). Validate predictions with in vitro assays (IC₅₀ determination) .

- Key Metrics :

- Ligand efficiency (<–7.0 kcal/mol).

- Hydrogen bonding with active-site residues (e.g., Thr199 in carbonic anhydrase) .

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Case Example : Discrepancies in antimicrobial activity may arise from variations in bacterial strains or assay conditions (e.g., broth microdilution vs. disk diffusion). Standardize protocols using CLSI guidelines and include positive controls (e.g., sulfamethoxazole) .

- Statistical Analysis : Apply ANOVA to compare inter-laboratory data, focusing on MIC/MBC values .

Q. How can researchers design derivatives to enhance metabolic stability while retaining activity?

- Derivatization Strategies :

- Introduce electron-withdrawing groups (e.g., –CF₃) at the 5-position to reduce CYP450-mediated oxidation .

- Replace the methyl group with bulkier substituents (e.g., benzyl) to sterically hinder enzymatic degradation .

Methodological Resources

- Spectral Databases : NIST Chemistry WebBook for IR/UV reference spectra .

- CRMs : Source certified standards from pharmacopeial agencies (e.g., USP) to ensure analytical reproducibility .

Note : Avoid non-peer-reviewed sources (e.g., BenchChem). Prioritize journals like J. Org. Chem. and Bioorganic & Medicinal Chemistry for synthetic and pharmacological data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.